molecular formula C15H24 B7725177 1,3,5-Triisopropylbenzene CAS No. 27322-34-5

1,3,5-Triisopropylbenzene

Cat. No.: B7725177
CAS No.: 27322-34-5
M. Wt: 204.35 g/mol
InChI Key: VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Preparation Methods

1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a catalyst. One common method involves using a beta zeolite catalyst to facilitate the reaction . The process typically involves two steps:

Chemical Reactions Analysis

1,3,5-Triisopropylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,5-Triisopropylbenzene has several scientific research applications:

Comparison with Similar Compounds

1,3,5-Triisopropylbenzene can be compared with other similar compounds such as:

    1,3,5-Triethylbenzene: Similar in structure but with ethyl groups instead of isopropyl groups.

    1,3,5-Tri-tert-butylbenzene: Contains tert-butyl groups instead of isopropyl groups.

    Mesitylene (1,3,5-Trimethylbenzene): Has methyl groups instead of isopropyl groups.

The uniqueness of this compound lies in its specific isopropyl substituents, which impart distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

1,3,5-tri(propan-2-yl)benzene
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InChI

InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
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InChI Key

VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C
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Molecular Formula

C15H24
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DSSTOX Substance ID

DTXSID4041232
Record name 1,3,5-Triisopropylbenzene
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Molecular Weight

204.35 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Benzene, tris(1-methylethyl)-
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Vapor Pressure

0.02 [mmHg]
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CAS No.

717-74-8, 27322-34-5
Record name 1,3,5-Triisopropylbenzene
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Synthesis routes and methods

Procedure details

A commercial mixture of 16 g (0.1 mol) diisopropylbenzene containing about 60% of the para and 40% of the ortho isomer, is dissolved in 150 ml of anhydrous hydrogen fluoride. The reaction mixture is cooled to -20 to 0° and saturated, while stirred, with boron trifluoride. After stirring at this temperature for 30 min., the temperature is raised and HF and BF3 is distilled off, (which can be reused). After washing, neutralization and drying, the organic layer is separated, distilled and analyzed by gas liquid chromatography. The diisopropylbenzene fraction consists of 99% meta-diisopropylbenzene and 1% para-diisopropylbenzene. Cumene and 1,3,5-triisopropylbenzene are also formed, as products of disproportionation, amounting to about 20%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5-triisopropylbenzene?

A1: this compound has the molecular formula C18H30 and a molecular weight of 246.43 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: While the provided research does not delve into detailed spectroscopic analysis, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier Transform Infrared) spectroscopy are commonly employed to characterize the structure and properties of 1,3,5-TIPB.

Q3: How does this compound interact with zeolites, and why is this interaction important?

A3: 1,3,5-TIPB's large size makes it a valuable probe molecule for studying diffusion and accessibility in porous materials like zeolites [, , , , ]. Its ability to access the internal pores of zeolites depends on factors like pore size, shape, and the presence of interconnected micro-, meso-, and macropores [, ].

Q4: What happens when 1,3,5-TIPB is cracked over different types of catalysts?

A4: Cracking of 1,3,5-TIPB has been studied over various catalysts, including zeolites (ZSM-5, Y-zeolite), amorphous kaolin, and mesoporous materials [, , , ]. The product distribution and selectivity vary depending on the catalyst's acidity, pore structure, and reaction conditions [, ].

Q5: How is this compound used in catalysis research?

A5: 1,3,5-TIPB is often employed as a probe molecule to study the accessibility and activity of acid sites in zeolites and other porous catalysts [, , , , ]. Its large size makes it sensitive to diffusion limitations within the catalyst pores, providing insights into the catalyst's effectiveness for converting bulky molecules.

Q6: Can you explain the role of this compound in studying the effectiveness of ZSM-5 catalysts?

A6: The cracking of 1,3,5-TIPB is a common test reaction to evaluate the accessibility of acid sites in ZSM-5 zeolites, especially after modifications like desilication or the creation of hierarchical pore structures [, , , ]. Comparing its conversion with smaller molecules like cumene helps assess the effectiveness of these modifications in enhancing the accessibility of active sites for bulkier reactants.

Q7: What other applications, besides catalysis, involve the use of this compound?

A7: 1,3,5-TIPB serves as a swelling agent in the synthesis of mesoporous materials like SBA-15 silica [, , ]. Its incorporation influences the pore size and structure of these materials, expanding their potential applications in adsorption, separation, and drug delivery.

Q8: Can you elaborate on the use of this compound in synthesizing mesoporous silica?

A8: In the synthesis of ordered mesoporous silicas like SBA-15, 1,3,5-TIPB acts as a micelle expander, increasing the pore size by affecting the self-assembly of surfactant molecules like Pluronic P123 [, , ]. This ability to tailor pore size is crucial for applications requiring larger pore diameters, such as the adsorption and processing of bulky molecules.

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